molecular formula C14H12N2 B8152231 5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine

5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8152231
M. Wt: 208.26 g/mol
InChI Key: JTKORHXREXTMRL-UHFFFAOYSA-N
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Description

5-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a meta-tolyl group at position 4. This scaffold is of significant interest in medicinal chemistry due to its role as a kinase inhibitor. The m-tolyl substituent (a methyl-substituted phenyl group at the meta position) enhances hydrophobic interactions with target proteins while maintaining steric accessibility.

Properties

IUPAC Name

5-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-3-2-4-11(7-10)13-8-12-5-6-15-14(12)16-9-13/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKORHXREXTMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the m-tolyl group. One common method involves the cyclization of appropriate precursors under specific conditions:

    Cyclization Reaction: The cyclization of 2-aminopyridine with an appropriate alkyne or nitrile can form the pyrrolo[2,3-b]pyridine core. This reaction often requires a catalyst such as palladium or copper and is carried out under inert atmosphere conditions.

    Introduction of m-Tolyl Group: The m-tolyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative of m-toluene with a halogenated pyrrolo[2,3-b]pyridine intermediate in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more cost-effective catalysts and reagents is considered to reduce production costs.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes regioselective electrophilic substitutions , predominantly at position 3:

  • Nitration : HNO₃/AcOH at 0°C introduces a nitro group at C-3 (89% yield) .

  • Halogenation :

    • Bromination with Br₂/CHCl₃ yields 3-bromo derivatives (82% yield) .

    • Iodination using N-iodosuccinimide (NIS) in DMF achieves 3-iodo products (75% yield) .

  • Mannich Reaction : Treatment with formaldehyde and piperidine produces 3-(piperidinomethyl) derivatives .

Key Mechanistic Insight :
The m-tolyl group at C-5 sterically and electronically directs electrophiles to C-3 via resonance stabilization of the intermediate σ-complex .

Aldol Condensation

The aldehyde derivative (e.g., 3-formyl-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine) undergoes nucleophilic addition with Grignard reagents (e.g., PhMgBr) to form secondary alcohols, which are oxidized to ketones using MnO₂ (Scheme 2, ).

Heterocyclic Annulation

Reaction with urea/thiourea under acidic conditions (HCl/EtOH) yields fused pyrrolo[2,3-d]pyrimidine systems (Figure 2, ):

  • Example : Fusion with thiourea produces 4-amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione (86% yield, IR νmax 1318 cm⁻¹ for C=S) .

Deprotection Challenges

Removal of protecting groups (e.g., SEM) often requires harsh conditions:

  • TBAF/THF at 60°C cleaves SEM groups but risks formaldehyde release, leading to tricyclic byproducts (e.g., eight-membered 7-azaindole) .

  • Alkaline hydrolysis (NaOH/EtOH) effectively removes tosyl groups without ring degradation .

Spectroscopic Characterization

Table 2: Key Spectral Data for 5-(m-Tolyl) Derivatives

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)Reference
5-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine3122–3260 (NH₂)2.26 (s, CH₃), 7.14–7.44 (m, Ar-H)
3-Nitro derivative1520 (NO₂)8.14 (s, NO₂)
3-Benzoyl derivative1655 (C=O)7.26–8.00 (m, Ar-H)

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Mechanism of Action : Compounds based on the pyrrolo[2,3-b]pyridine scaffold have shown promising anticancer activity. For instance, studies indicate that derivatives of 5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine exhibit potent inhibition against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 0.12 to 0.21 µM .
    • Case Study : A specific derivative demonstrated significant disruption of tubulin microtubule dynamics, suggesting its potential as a chemotherapeutic agent targeting the colchicine-binding site of tubulin .
  • Enzyme Inhibition
    • Human Neutrophil Elastase (HNE) : The compound has been investigated for its ability to inhibit HNE, an enzyme implicated in inflammatory diseases. Modifications at the 5-position of the pyrrolo[2,3-b]pyridine scaffold were found to retain inhibitory activity with IC50 values in the low nanomolar range (14–87 nM) .
    • Implications : This suggests that derivatives could serve as therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD), where HNE plays a critical role.
  • Antimicrobial Activity
    • Some derivatives have shown efficacy against various microbial strains, indicating potential applications in treating infections . The broad spectrum of bioactivity makes this compound a candidate for further exploration in antimicrobial drug development.

Synthetic Methodologies

The synthesis of this compound involves several key steps that allow for the introduction of various substituents to enhance biological activity:

  • General Synthetic Route :
    • Starting from substituted pyrroles and pyridines, various synthetic strategies such as Suzuki coupling and N-arylation have been employed to construct the desired heterocyclic framework .
  • Table of Synthetic Routes :
Synthetic MethodDescription
Suzuki CouplingUtilizes boronic acids to form carbon-carbon bonds, allowing for the introduction of aromatic groups at specific positions on the pyrrole ring.
N-ArylationThis method involves the reaction of a nitrogen-containing heterocycle with aryl halides to introduce aromatic substituents that can modulate biological activity.
FunctionalizationPost-synthetic modifications are performed to enhance solubility and bioactivity by introducing groups such as methoxy or cyano at strategic positions on the ring system.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the pharmacological profiles of pyrrolo[2,3-b]pyridine derivatives:

  • Key Findings :
    • Substituents at position 5 significantly affect the potency against target enzymes and cancer cell lines. Bulky or lipophilic groups tend to improve interaction with enzyme active sites .
    • The presence of an unsubstituted position at position 2 is critical for maintaining inhibitory activity against HNE, highlighting the importance of specific structural configurations in drug design .

Mechanism of Action

The mechanism of action of 5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on substituents at positions 3 and 5. Key comparisons include:

Position 5 Modifications
Compound Substituent at Position 5 Key Properties Reference
5-(m-Tolyl)-1H-pyrrolo[... m-Tolyl Enhanced hydrophobic binding; mutant-selective c-KIT inhibition
5-(Trifluoromethyl) CF₃ Electron-withdrawing; improves FGFR1 inhibition (IC₅₀ = 12 nM)
5-(3,4-Dimethoxyphenyl) 3,4-Dimethoxyphenyl Bulky substituent; targets hydrophobic pockets in FGFR kinases
5-Bromo Br Facilitates cross-coupling; intermediate for further functionalization
5-Fluoro F Improves metabolic stability; used in TNIK inhibitors
5-Chloro Cl Core structure in pexidartinib (approved for TGCT)
Position 3 Modifications
Compound Substituent at Position 3 Key Properties Reference
3-(3,4-Dimethoxyphenyl) 3,4-Dimethoxyphenyl Enhances solubility and hydrogen bonding in c-KIT inhibitors
3-Amino NH₂ Prone to rapid decomposition; requires N-acylation for stability
3-Nicotinamide CONH-Pyridine Improves binding affinity via hydrogen bonding (e.g., with FGFR1 Asp 641)
3-Thienyl Thiophene Alters electronic properties; moderate activity in kinase assays

Structure-Activity Relationships (SAR)

  • Hydrophobicity : Bulky substituents (e.g., m-tolyl, dimethoxyphenyl) improve binding to hydrophobic pockets but may reduce solubility.
  • Electron Effects : Electron-withdrawing groups (e.g., CF₃, Cl) enhance kinase affinity by modulating electron density.
  • Hydrogen Bonding : Substituents like nicotinamide at position 3 form critical hydrogen bonds (e.g., with FGFR1 Asp 641) .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 5-aryl-substituted pyrrolo[2,3-b]pyridines?

  • Methodology : The core scaffold is typically synthesized via:

  • Suzuki-Miyaura coupling : For introducing aryl groups at the 5-position. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and dioxane/water as solvent at 105°C (e.g., coupling with m-tolylboronic acid) .
  • N-alkylation : For protecting the pyrrole nitrogen. NaH/THF with alkyl halides (e.g., benzyl bromide) at 0°C to room temperature .
  • Halogenation : Bromination or iodination at the 3-position using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in acetone .

Q. How are intermediates purified and characterized in multi-step syntheses?

  • Purification : Flash column chromatography with gradients of heptane/ethyl acetate (e.g., 8:2 ratio) is standard for isolating aryl-substituted derivatives .
  • Characterization : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 12.40 ppm for NH in DMSO-d₆) and HRMS for molecular ion validation (e.g., [M+H]⁺ calcd for C₂₃H₁₈N₂O₂: 355.14409) .

Q. What are the key considerations for optimizing Suzuki couplings in pyrrolo[2,3-b]pyridine systems?

  • Catalyst selection : Pd(PPh₃)₄ provides reliable yields for electron-rich aryl boronic acids.
  • Solvent system : Dioxane/water (4:1) ensures solubility of both halogenated intermediates and boronic acids .
  • Temperature control : Reactions at 105°C under argon prevent catalyst decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected downfield shifts in ¹H NMR) be resolved?

  • Troubleshooting :

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; NH protons in DMSO often appear broadened .
  • Tautomerism : Investigate keto-enol equilibria using variable-temperature NMR or X-ray crystallography .
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish coupling artifacts from genuine peaks .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in 3,5-disubstituted derivatives?

  • Systematic variation : Replace the 3-iodo substituent with ethynyl groups (via Sonogashira coupling) or ketones (via Friedel-Crafts acylation) to probe electronic effects .
  • Biological assays : Pair synthetic modifications with kinase inhibition assays (e.g., IC₅₀ measurements) to correlate substituent hydrophobicity with activity .
  • Computational modeling : Use DFT calculations to predict binding affinities based on substituent electronegativity .

Q. How can low yields in the final deprotection step (e.g., tosyl group removal) be mitigated?

  • Reagent optimization : Replace harsh acidic conditions (e.g., H₂SO₄) with KOH/EtOH at 80°C for milder deprotection .
  • Monitoring : Use TLC with UV visualization to track reaction progress and minimize over-decomposition.
  • Alternative protecting groups : Test Boc or SEM groups for improved stability during multi-step sequences .

Q. What methods validate the regioselectivity of electrophilic substitutions on the pyrrolo[2,3-b]pyridine core?

  • Isotopic labeling : Introduce ¹³C at specific positions and analyze via 2D NMR to map electronic density.
  • Competitive reactions : Compare nitration (HNO₃) or halogenation (NIS) outcomes under varying temperatures to identify dominant reaction pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine

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